Foundational Scaffold Activity: CRAC Channel Ca2+ Influx Inhibition (Class-Level Baseline Only)
The sole relevant primary source is a study by Zhang et al. (2015) on the 1-phenyl-3-(1-phenylethyl)urea scaffold. The lead compound in this study (R1=Et, R2=4-Me, R3=4-Cl) inhibited Ca2+ influx with an IC50 of 3.25 ± 0.17 μmol/L in HEK293 cells [1]. However, this compound is structurally distinct from the target compound (1-(4-Chlorophenyl)-3-(2-hydroxy-1-phenylethyl)urea), which possesses a hydroxymethyl group instead of an ethyl group at the α-position of the phenylethyl moiety. The target compound was not tested in this study. Therefore, this evidence can only provide a scaffold-level reference point and cannot be used for direct differentiation.
| Evidence Dimension | CRAC channel Ca2+ influx inhibition (IC50) |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | Scaffold lead compound (R1=Et, R2=4-Me, R3=4-Cl): IC50 = 3.25 ± 0.17 μmol/L |
| Quantified Difference | Not calculable. The target compound is a structurally distinct analog with unknown activity. |
| Conditions | HEK293 cells stably co-expressing ORAI1 and STIM1; Ca2+ influx fluorescence assay. Source: Zhang et al., Acta Pharmacol Sin, 2015 [1]. |
Why This Matters
This establishes a baseline for the scaffold class but provides no quantitative basis to prioritize the target compound over any other analog.
- [1] Zhang HZ, Xu XL, Chen HY, Ali S, Wang D, Yu JW, Xu T, Nan FJ. Discovery and structural optimization of 1-phenyl-3-(1-phenylethyl)urea derivatives as novel inhibitors of CRAC channel. Acta Pharmacol Sin. 2015 Sep;36(9):1137-44. doi: 10.1038/aps.2015.52. PMID: 26256403. View Source
